3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine
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Overview
Description
3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine is a heterocyclic compound that contains both pyrazole and isoxazole rings. These structures are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine typically involves the reaction of 3-amino-5-methylisoxazole with various reagents. One common method includes the reaction of 3-amino-5-methylisoxazole with phthalic anhydride or maleic anhydride under specific conditions to produce different isoxazole products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Condensation reactions: The compound can form Schiff bases when reacted with aldehydes, which can further react with thioglycolic acid to form thiazolidin-4-one derivatives.
Common Reagents and Conditions
Phthalic anhydride and maleic anhydride: Used in the initial synthesis steps.
Thioglycolic acid: Used in the formation of thiazolidin-4-one derivatives.
Major Products
Thiazolidin-4-one derivatives: Formed from the condensation of Schiff bases with thioglycolic acid.
Substituted pyrazole derivatives: Formed from the reaction of Schiff bases with secondary amines.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for synthesizing various pharmacologically active molecules, including anticancer agents.
Biological Studies: It is used in studies investigating enzyme inhibition and other biological activities.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound’s pyrazole and isoxazole rings are known to inhibit various enzymes that play crucial roles in cell division and other biological processes . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H8N4O/c1-11-3-2-5(9-11)6-4-7(8)12-10-6/h2-4H,8H2,1H3 |
InChI Key |
SUUXGWCURHDZPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NOC(=C2)N |
Origin of Product |
United States |
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